Cas no 1260016-95-2 (7-Bromo-5-fluoro-1-indanone)
7-Bromo-5-fluoro-1-indanone Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one
- 7-Bromo-5-fluoro-1-indanone
- 7-bromo-5-fluoro-2,3-dihydroinden-1-one
- Z-4582
- CS-0064116
- Z1269173473
- AM9077
- AC-25596
- SCHEMBL16290371
- QIXWPINRZMAUAE-UHFFFAOYSA-N
- EN300-7389715
- 1H-Inden-1-one, 7-bromo-5-fluoro-2,3-dihydro-
- 1260016-95-2
- A889877
- MFCD16876114
- SY020446
- AKOS015935019
- DS-4761
- DB-369528
-
- MDL: MFCD16876114
- Inchi: 1S/C9H6BrFO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2
- InChI Key: QIXWPINRZMAUAE-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1C(CC2)=O)F
Computed Properties
- Exact Mass: 227.95900
- Monoisotopic Mass: 227.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Boiling Point: 315.6±42.0℃ at 760 mmHg
- PSA: 17.07000
- LogP: 2.71710
7-Bromo-5-fluoro-1-indanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000522-5g |
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one |
1260016-95-2 | 97% | 5g |
$784.00 | 2023-09-03 | |
| ChemScence | CS-0064116-250mg |
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one |
1260016-95-2 | 99.95% | 250mg |
$60.0 | 2022-04-28 | |
| ChemScence | CS-0064116-1g |
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one |
1260016-95-2 | 99.95% | 1g |
$150.0 | 2022-04-28 | |
| ChemScence | CS-0064116-5g |
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one |
1260016-95-2 | 99.95% | 5g |
$675.0 | 2022-04-28 | |
| TRC | B874528-50mg |
7-Bromo-5-fluoro-1-indanone |
1260016-95-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B874528-100mg |
7-Bromo-5-fluoro-1-indanone |
1260016-95-2 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B874528-500mg |
7-Bromo-5-fluoro-1-indanone |
1260016-95-2 | 500mg |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852485-1g |
7-Bromo-5-fluoro-1-indanone |
1260016-95-2 | ≥97% | 1g |
1,259.10 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02281-5g |
7-Bromo-5-fluoro-1-indanone |
1260016-95-2 | 97% | 5g |
$541 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX814-250mg |
7-Bromo-5-fluoro-1-indanone |
1260016-95-2 | 97% | 250mg |
635CNY | 2021-05-08 |
7-Bromo-5-fluoro-1-indanone Suppliers
7-Bromo-5-fluoro-1-indanone Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 7-Bromo-5-fluoro-1-indanone
Comprehensive Overview of 7-Bromo-5-fluoro-1-indanone (CAS No. 1260016-95-2): Properties, Applications, and Industry Insights
7-Bromo-5-fluoro-1-indanone (CAS No. 1260016-95-2) is a halogenated indanone derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its bromine and fluorine substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the indanone core, make it a valuable building block for drug discovery programs targeting central nervous system (CNS) disorders, anti-inflammatory agents, and catalytic applications.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in 7-Bromo-5-fluoro-1-indanone. Researchers frequently search for "halogenated indanone synthesis" or "fluorinated building blocks for medicinal chemistry," reflecting its relevance in modern high-throughput screening platforms. The compound’s electron-withdrawing properties, imparted by the 5-fluoro and 7-bromo groups, enhance its reactivity in cross-coupling reactions, a topic widely discussed in organometallic chemistry forums.
From a technical perspective, CAS No. 1260016-95-2 exhibits a molecular weight of 243.05 g/mol and a purity typically exceeding 97% (HPLC). Its crystalline solid form and stability under inert conditions make it suitable for scale-up processes. Industry professionals often inquire about "safe handling of bromo-fluoro compounds" or "solubility of 7-Bromo-5-fluoro-1-indanone in polar solvents," underscoring its practical utility in GMP-compliant manufacturing.
The compound’s role in neuroprotective drug development is particularly noteworthy. Studies highlight its potential as a precursor for dopamine receptor modulators, aligning with growing demand for Parkinson’s disease therapeutics. Additionally, its fluorescence properties are explored in "probe design for bioimaging," a hot topic in precision medicine circles. Patent databases reveal increasing filings involving 1260016-95-2 for kinase inhibitor formulations.
Environmental considerations are also pivotal. 7-Bromo-5-fluoro-1-indanone is often discussed in the context of sustainable halogenation methods, with researchers seeking "eco-friendly bromination techniques." Its degradation profile and biocompatibility data are critical for FDA submissions, making it a frequent subject in regulatory chemistry seminars.
In summary, 7-Bromo-5-fluoro-1-indanone (CAS No. 1260016-95-2) bridges multiple scientific domains—from medicinal chemistry to materials science. Its adaptability to microwave-assisted synthesis and compatibility with flow chemistry systems position it as a future-proof intermediate. As structure-activity relationship (SAR) studies evolve, this compound will likely remain a keystone in heterocyclic chemistry.
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